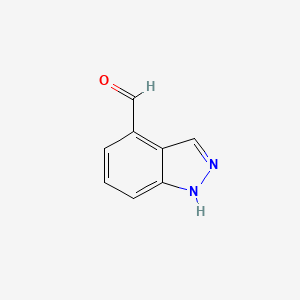

1H-indazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJXNCKSPFGQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665443 | |

| Record name | 1H-Indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669050-70-8 | |

| Record name | 1H-Indazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669050-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-4-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers unique hydrogen bonding capabilities that are crucial for molecular recognition in biological systems. Among the various functionalized indazoles, 1H-indazole-4-carbaldehyde (CAS Number: 669050-70-8 ) emerges as a pivotal synthetic intermediate. Its aldehyde functionality at the 4-position of the indazole ring system provides a versatile handle for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and practical insights.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and downstream applications.

Key Identifiers

| Identifier | Value |

| CAS Number | 669050-70-8 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1H-Indazole-4-carboxaldehyde, 4-Formyl-1H-indazole |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Off-white to white crystalline powder | Commercial Suppliers |

| Melting Point | 170 - 176 °C | [Thermo Fisher Scientific MSDS for a similar compound, 1H-Imidazole-4-carboxaldehyde, suggests this range; specific experimental data for this compound is not readily available in the provided search results] |

| Boiling Point | 358.3 °C at 760 mmHg (Predicted) | American Elements |

| Density | 1.368 g/cm³ (Predicted) | American Elements |

| Solubility | Soluble in DMSO and methanol. | [Inferred from data for similar compounds like 1H-Imidazole-4-carbaldehyde][1] |

| Storage | Store in a cool, dry, well-ventilated area, protected from light and air. Recommended to be stored under an inert atmosphere. | [General recommendation for aldehydes and air/light-sensitive compounds][2] |

Synthesis of this compound

The synthesis of substituted indazoles can be approached through various strategic disconnections. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the provided search results, its synthesis can be logically derived from established methodologies for indazole formation. A plausible and commonly employed strategy involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Retrosynthetic Analysis and Plausible Synthetic Route

A logical retrosynthetic disconnection of this compound points towards a substituted o-toluidine derivative as a potential starting material. The core indazole ring is often constructed via diazotization followed by intramolecular cyclization.

Caption: Retrosynthetic analysis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common indazole syntheses and should be optimized for the specific target molecule.

-

Step 1: Nitration of a suitable ortho-xylene derivative. This would be followed by selective oxidation of one methyl group to an aldehyde and the other to a carboxylic acid, which can then be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

-

Step 2: Formation of the Hydrazone. An alternative, more direct route could involve the reaction of a 2-methyl-3-nitrobenzaldehyde with a suitable reducing agent to selectively reduce the nitro group to a hydrazine.

-

Step 3: Cyclization to form the Indazole Ring. The resulting hydrazine can then be cyclized under acidic or basic conditions to yield this compound.

Causality in Experimental Choices: The choice of starting materials and reagents is critical. For instance, the use of mild reducing agents is necessary to avoid over-reduction of the aldehyde functionality. The cyclization conditions (acidic vs. basic) will depend on the nature of the substituents on the aromatic ring.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the N-H proton of the indazole ring (which can be broad and may exchange with D₂O, typically δ >10 ppm), and the aromatic protons on the benzene ring. The coupling patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (typically δ 185-200 ppm), along with signals for the aromatic and pyrazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch |

| ~1670 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Predicted m/z values for various adducts are available.[3]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the N-H functionality of the pyrazole ring.

Caption: Key reaction pathways of this compound.

Reactions at the Aldehyde Group

-

Reductive Amination: The aldehyde can be converted to a primary or secondary amine by reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). This is a cornerstone reaction for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, providing access to a wide range of alkene-substituted indazoles.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of α,β-unsaturated systems, which are themselves versatile intermediates.

Reactions at the Indazole Nitrogen

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation, N-arylation, or N-acylation reactions. This functionalization is critical for modulating the physicochemical and pharmacological properties of the final compound.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of these complex molecules. For instance, the aldehyde can be elaborated into a side chain that occupies a specific pocket of the kinase active site, while the indazole core provides crucial hydrogen bonding interactions with the hinge region of the kinase. The synthesis of various indazole-based kinase inhibitors, such as those targeting FGFR, has been reported, highlighting the importance of functionalized indazole intermediates.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Self-Validating System: Adherence to these safety protocols constitutes a self-validating system for minimizing exposure and ensuring laboratory safety. Regular review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its unique combination of a reactive aldehyde group and a functionalizable indazole core allows for the creation of diverse and complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in drug discovery and development programs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

A Spectroscopic Guide to 1H-Indazole-4-carbaldehyde: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction to 1H-Indazole-4-carbaldehyde

This compound belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs due to its ability to mimic indole and engage in a wide range of biological interactions.[1][2] The presence of a reactive carbaldehyde group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex indazole derivatives.[3] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key intermediate in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The predicted chemical shifts presented here are based on the analysis of isomeric indazole aldehydes and other substituted indazoles.[1][5]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to reveal five signals in the aromatic region, corresponding to the four protons on the indazole ring system and the aldehyde proton, in addition to a broad signal for the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| N-H | ~13-14 | broad singlet (br s) | - |

| CHO | ~10.0-10.5 | singlet (s) | - |

| H-3 | ~8.2-8.4 | singlet (s) | - |

| H-5 | ~7.8-8.0 | doublet (d) | ~8.5 |

| H-7 | ~7.6-7.8 | doublet (d) | ~7.0 |

| H-6 | ~7.3-7.5 | triplet (t) | ~7.5 |

Interpretation and Rationale:

The N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very downfield chemical shift.[6] The aldehyde proton (CHO) will appear as a sharp singlet in the characteristic downfield region for aldehydes. The H-3 proton of the pyrazole ring is anticipated to be a singlet, as it lacks adjacent protons for coupling. The protons on the benzene ring (H-5, H-6, and H-7) will form a coupled system. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will appear as a triplet from coupling to both H-5 and H-7. The electron-withdrawing effect of the aldehyde group at C-4 will deshield the adjacent H-5 proton, causing it to resonate further downfield compared to H-7.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eight distinct signals are expected for the eight carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | ~190-195 |

| C-3 | ~135-140 |

| C-7a | ~140-145 |

| C-3a | ~125-130 |

| C-4 | ~120-125 |

| C-5 | ~128-132 |

| C-6 | ~122-126 |

| C-7 | ~110-115 |

Interpretation and Rationale:

The carbonyl carbon (C=O) of the aldehyde will have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.[1] The quaternary carbons, C-7a and C-3a, which are part of the ring fusion, will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical range of 110-145 ppm. The carbon atom directly attached to the aldehyde group, C-4, is expected to be in the mid-aromatic region. The chemical shifts of C-5, C-6, and C-7 will be influenced by the overall electronic environment of the bicyclic system.

Experimental Protocol for NMR Spectroscopy

A detailed methodology is crucial for the reproducible acquisition of high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. The chemical shifts should be referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Spectroscopic Data

The IR spectrum of this compound will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (aldehyde) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-H bend (aromatic) | 750-900 | Strong |

Interpretation and Rationale:

The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state.[5] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The most intense and diagnostic peak in the spectrum will be the C=O stretching of the aldehyde group, which is expected to appear in the range of 1680-1700 cm⁻¹. The conjugation of the aldehyde with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Finally, strong bands in the fingerprint region (750-900 cm⁻¹) will correspond to the C-H out-of-plane bending vibrations of the substituted benzene ring. An FTIR spectrum of the closely related 1-methyl-1H-indazole-4-carboxaldehyde shows a strong carbonyl peak around 1680 cm-1, supporting this prediction.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[1]

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Technique |

| [M+H]⁺ | 147.0553 | ESI-HRMS |

| [M-H]⁻ | 145.0407 | ESI-HRMS |

Interpretation and Rationale:

The molecular formula of this compound is C₈H₆N₂O, with a monoisotopic mass of 146.0480 Da.[8] In positive ion mode Electrospray Ionization (ESI), the molecule is expected to be protonated, giving a pseudomolecular ion [M+H]⁺ with a calculated m/z of 147.0553. In negative ion mode, deprotonation of the acidic N-H group would result in a pseudomolecular ion [M-H]⁻ with a calculated m/z of 145.0407. High-resolution mass spectrometry would be able to confirm these exact masses to within a few parts per million, providing strong evidence for the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion peaks and compare them with the theoretical masses calculated for the expected molecular formula.

Visualizing the Molecular Structure and Workflow

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic characterization.

Caption: 2D Structure of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this compound. This guide serves as a valuable resource for the unambiguous structural characterization of this compound, ensuring its correct identification and use in further synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bloomtechz.com [bloomtechz.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-4-carbaldehyde is a pivotal building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this key intermediate, focusing on the principles of directed ortho-metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, providing a detailed, step-by-step protocol for its synthesis, purification, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers, offering field-proven insights into the experimental nuances and the causality behind procedural choices.

Introduction: The Significance of the Indazole Nucleus

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a wide range of pharmacologically active compounds. The introduction of a formyl group at the C4 position of the indazole ring, yielding this compound, provides a reactive handle for further molecular elaboration, making it a highly sought-after intermediate in the synthesis of novel drug candidates and functional materials.

Synthetic Strategy: A Tale of Two Positions and the Power of Directed Metalation

The direct formylation of the indazole ring presents a regioselectivity challenge. While methods like the Vilsmeier-Haack reaction are effective for introducing a formyl group onto heterocyclic systems, they typically favor the C3 position in indazoles. To achieve selective C4-functionalization, a more nuanced approach is required. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[3][4]

The core principle of DoM lies in the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[5] In the case of indazole, the nitrogen atoms can act as directing groups. However, to ensure regioselectivity and prevent unwanted side reactions, protection of the N1-position is crucial. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its steric bulk and ease of removal under mild conditions.

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: N-Protection of 1H-Indazole

Rationale: The protection of the indazole nitrogen is paramount to direct the subsequent metalation to the desired C4 position and to prevent N-deprotonation by the strong organolithium base. The Boc group provides the necessary steric hindrance and can be readily cleaved under acidic conditions without affecting the aldehyde functionality.

Protocol:

-

To a solution of 1H-indazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-Boc-1H-indazole.

Part 2: Directed Ortho-Metalation and Formylation

Rationale: This is the key step for the regioselective introduction of the formyl group. s-Butyllithium (s-BuLi) is used as a strong, non-nucleophilic base, and N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a ligand to break up the organolithium aggregates and enhance the basicity. The reaction is performed at low temperature (-78 °C) to ensure the stability of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophile to introduce the formyl group.

Protocol:

-

Dissolve N-Boc-1H-indazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-Boc-1H-indazole-4-carbaldehyde can be carried forward to the next step without extensive purification.

Part 3: Deprotection to Yield this compound

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[6]

Protocol:

-

Dissolve the crude 1-Boc-1H-indazole-4-carbaldehyde in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

Purification

Rationale: Aromatic aldehydes can be sensitive to oxidation and may require careful purification.[7] Column chromatography is an effective method for isolating the desired product from any remaining starting materials or byproducts.[8][9]

Protocol:

-

Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent gradient.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound based on the analysis of related indazole derivatives.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) downfield, typically >9.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 110-145 ppm. A signal for the aldehyde carbonyl carbon downfield, typically >185 ppm. |

| IR (Infrared) Spectroscopy | A characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. An N-H stretching vibration around 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of C₈H₆N₂O (146.15 g/mol ). |

Mechanistic Insights

The key to the regioselectivity of this synthesis lies in the directed ortho-metalation step. The mechanism is believed to proceed through the following stages:

Caption: Mechanism of Directed Ortho-Metalation and Formylation.

The Boc group on the N1-position, along with the N2 atom, creates a bidentate chelation site for the lithium cation of the s-BuLi. This coordination brings the strong base in close proximity to the C7 and C4 protons. Steric hindrance from the Boc group is thought to disfavor deprotonation at the C7 position, leading to the selective abstraction of the C4 proton, which is also activated by the pyrazole ring. The resulting 4-lithio-N-Boc-indazole is then quenched with DMF to install the formyl group.

Conclusion

The synthesis of this compound via directed ortho-metalation of an N-Boc protected precursor is a highly efficient and regioselective method. This guide has provided a detailed experimental protocol, insights into the rationale behind the procedural choices, and a comprehensive overview of the characterization techniques required to ensure the identity and purity of this valuable synthetic intermediate. The principles and methodologies outlined herein are intended to empower researchers in their pursuit of novel indazole-based molecules with significant potential in drug discovery and materials science.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. baranlab.org [baranlab.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole-4-Carbaldehyde Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] This technical guide focuses specifically on the indazole-4-carbaldehyde moiety, a critical building block and a key pharmacophoric element in a multitude of biologically active compounds. We will delve into its fundamental biological significance, explore its role in the development of targeted therapies, particularly kinase inhibitors, and provide practical insights into its synthesis and application.

Introduction: The Indazole Scaffold and the Significance of the 4-Carbaldehyde Substituent

Indazole-containing compounds are found in a wide array of FDA-approved drugs, demonstrating their therapeutic relevance.[1] Notable examples include the antiemetic Granisetron and the potent anticancer agents Axitinib and Pazopanib.[1] The indazole core's ability to act as a bioisostere for indoles, with two nitrogen atoms facilitating strong hydrogen bond donor-acceptor interactions within protein binding pockets, is a key driver of its success.[2]

The introduction of a carbaldehyde (aldehyde) group at the 4-position of the indazole ring imparts unique chemical reactivity and structural features. This aldehyde group can serve as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries. More importantly, it can directly participate in crucial interactions with biological targets, often acting as a key anchoring point within a protein's active site.

The Role of Indazole-4-Carbaldehyde in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[3]

The indazole-4-carbaldehyde moiety is frequently incorporated into kinase inhibitor designs. The aldehyde oxygen can form critical hydrogen bonds with backbone amide protons in the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. Furthermore, the planar indazole ring can engage in favorable pi-stacking interactions with aromatic residues in the active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers. A number of potent FGFR inhibitors are based on the indazole scaffold. For instance, the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives has yielded compounds with significant FGFR1 inhibitory activity.[4] One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated an impressive IC50 value of 30.2 ± 1.9 nM against FGFR1.[4]

Other Kinase Targets

Beyond FGFR, indazole-based compounds have shown inhibitory activity against a range of other kinases, including:

-

Pim Kinases: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been identified as potent pan-Pim kinase inhibitors, with IC50 values in the low nanomolar range.[4]

-

Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as single-digit nanomolar inhibitors of TTK.[4]

-

Aurora Kinases: Indazole-based derivatives have been designed to exhibit selectivity for Aurora A and Aurora B kinases, with some compounds showing dual inhibitory activity in the low nanomolar range.[4]

-

Tpl2 Kinase: High-throughput screening identified an indazole hit that, through structure-activity relationship (SAR) modifications at the C3 and C5 positions, led to the discovery of potent inhibitors of Tpl2 kinase.[5]

-

PKMYT1 Kinase: Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a promising target for cancer therapy due to its role in the G2/M checkpoint.[6]

Synthetic Strategies for Accessing Indazole-4-Carbaldehyde Derivatives

The utility of the indazole-4-carbaldehyde moiety in drug discovery is underpinned by accessible and versatile synthetic routes.

Synthesis of the Core Scaffold

A common strategy for the synthesis of the indazole core involves the cyclization of appropriately substituted precursors. For example, the reaction of 3,5-difluoroanisole with α,α-dichloromethyl methyl ether in the presence of a Lewis acid like TiCl4 can yield a key aldehyde intermediate.[7] This can then be converted to a nitrile and subsequently cyclized to form the indazole ring.[7]

Another approach involves the nitrosation of indoles.[2][8] This method provides direct access to 1H-indazole-3-carboxaldehydes under mild conditions and is tolerant of a wide range of functional groups.[2][8]

Experimental Protocol: Synthesis of a 6-Fluoro-1H-indazole-4-carbaldehyde Derivative (Illustrative)

The following protocol outlines a representative synthesis of a functionalized indazole-4-carbaldehyde, adapted from established literature procedures.[7]

Step 1: Formylation of 3,5-difluoroanisole

-

To a solution of 3,5-difluoroanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add TiCl4 dropwise.

-

Slowly add α,α-dichloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the aldehyde intermediate.

Step 2: Conversion to Nitrile

-

Dissolve the aldehyde from Step 1 in a suitable solvent (e.g., formic acid).

-

Add hydroxylamine-O-sulfonic acid in portions.

-

Heat the reaction mixture and monitor for completion.

-

Cool the reaction and pour it into water.

-

Collect the precipitated product by filtration and dry to yield the nitrile.

Step 3: Cyclization to Indazole

-

Reflux the nitrile from Step 2 with hydrazine hydrate in a suitable solvent (e.g., ethanol) to effect cyclization.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired indazole-4-carbaldehyde.

Visualization of Key Concepts

General Structure of Indazole-Based Kinase Inhibitors

Caption: Generalized structure of an indazole-based kinase inhibitor.

Synthetic Workflow for Indazole-4-Carbaldehyde

Caption: A representative synthetic workflow for indazole-4-carbaldehyde.

Tabular Summary of Bioactivity Data

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| 6-(Aryl)-1H-indazole-4-carboxamides | FGFR1 | 30.2 | [4] |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pim-1 | 0.4 | [4] |

| 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | [4] |

| Indazole-based derivatives | Aurora A/B | 15-26 | [4] |

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR Pathway | 430 (HGC-27 cells) |

Conclusion and Future Perspectives

The indazole-4-carbaldehyde moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its synthetic accessibility and its ability to serve as both a versatile intermediate and a key pharmacophoric element have driven its widespread adoption in drug discovery programs. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with a growing number of biological targets will undoubtedly lead to the development of new and improved therapeutics. As we move towards more personalized and targeted medicines, the strategic application of privileged scaffolds like indazole-4-carbaldehyde will remain a critical enabler of innovation.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1H-Indazole-4-carbaldehyde: A Pivotal Intermediate in Modern Synthesis

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the indole ring system and engage in critical hydrogen bonding interactions within biological targets.[1] Among its many derivatives, 1H-indazole-4-carbaldehyde emerges as a particularly versatile synthetic intermediate. Its unique arrangement of a reactive aldehyde group on the robust indazole core provides a powerful handle for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its synthetic utility, key chemical transformations, and its demonstrated role in the development of potent therapeutic agents, particularly protein kinase inhibitors. This document is intended for researchers and professionals in drug discovery and synthetic chemistry, providing both foundational knowledge and actionable experimental insights.

The this compound Scaffold: Structure and Significance

This compound (Molecular Formula: C₈H₆N₂O) is a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyrazole ring.[2] The thermodynamically stable 1H-tautomer is the predominant form and is central to its application in synthesis.[3][4]

The significance of this intermediate is rooted in two key structural features:

-

The Indazole Core: This moiety is a well-established bioisostere of indole.[1][3] The arrangement of its two nitrogen atoms facilitates its function as both a hydrogen bond donor (at the N1-H) and acceptor (at N2), enabling strong interactions with enzyme active sites, a feature heavily exploited in the design of kinase inhibitors.[1] Marketed drugs like Axitinib and Pazopanib, which contain the indazole core, underscore its therapeutic importance.[1][3]

-

The C4-Aldehyde Group: Positioned on the benzene portion of the ring system, the aldehyde (-CHO) group is a gateway for a vast array of chemical modifications. It serves as a reactive electrophilic site for C-C and C-N bond formation, allowing for the strategic elaboration of molecular complexity.[5] This functional group enhances its utility in condensation reactions, paving the way for a diverse library of derivatives.[5]

This combination makes this compound a critical building block for creating novel therapeutic agents, especially in the fields of oncology and neurology.[5][6]

Core Synthetic Transformations and Applications

The aldehyde functionality of this compound is the primary locus of its synthetic versatility. It enables chemists to append a wide variety of substituents and build larger molecular frameworks. The following diagram and sections outline the most critical transformations.

Caption: Key synthetic pathways originating from this compound.

Synthesis of Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[7] this compound serves as an ideal starting point for synthesizing libraries of potential inhibitors for targets like p21-activated kinase 1 (PAK1) and Akt kinase.[7][8] The general strategy involves using the aldehyde as an anchor point to introduce side chains that occupy specific pockets within the kinase active site.

For example, a common approach is to build a substituted amine side chain via reductive amination. This amine can be designed to form additional hydrogen bonds or hydrophobic interactions, thereby increasing the compound's potency and selectivity.

Reductive Amination

This is one of the most powerful reactions for this intermediate. It involves the initial formation of a Schiff base (imine) by condensation with a primary or secondary amine, followed by in-situ reduction to yield a stable secondary or tertiary amine. This two-step, one-pot process is highly efficient for introducing diverse amine-containing fragments.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

To form carbon-carbon double bonds, the aldehyde can be reacted with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction). These reactions are instrumental in extending the carbon skeleton, allowing for the introduction of conjugated systems or linking the indazole core to other aromatic or aliphatic moieties.

Condensation Reactions

The aldehyde readily condenses with various nucleophiles. Reaction with hydrazines or hydrazides produces hydrazone derivatives, which are themselves a class of biologically active compounds and can serve as intermediates for further cyclization reactions.[9] These derivatives are explored for antimicrobial and anticancer activities.[9]

Oxidation to Carboxylic Acid

Mild oxidation of the aldehyde group yields 1H-indazole-4-carboxylic acid. This transforms the intermediate into another valuable building block, enabling the formation of amides and esters. The synthesis of 1H-indazole-3-carboxamide derivatives, for instance, has been shown to yield potent PAK1 inhibitors.[10]

Experimental Workflow: Synthesis of a Model Amine Derivative

This section provides a validated, step-by-step protocol for a representative reductive amination reaction, a cornerstone transformation for this intermediate.

Caption: Standard workflow for reductive amination.

Protocol: Synthesis of N-((1H-indazol-4-yl)methyl)-4-methoxyaniline

Materials:

-

This compound (1.0 eq)

-

4-methoxyaniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-methoxyaniline (1.1 eq).

-

Solvent Addition: Add anhydrous DCE or DCM (approx. 0.1 M concentration relative to the aldehyde). Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes the acidic byproducts and destroys any excess reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The utility of an intermediate is often judged by its ability to reliably produce a range of derivatives in high yields. The following table presents hypothetical, yet representative, data for a series of compounds synthesized from this compound, illustrating its efficiency in building a diverse chemical library.

| Entry | Amine Reagent | Reaction Type | Yield (%) | Target Kinase (Hypothetical) | IC₅₀ (nM) (Hypothetical) |

| 1 | 4-methoxyaniline | Reductive Amination | 85 | PAK1 | 52 |

| 2 | Piperidine | Reductive Amination | 91 | AKT | 159 |

| 3 | Benzylamine | Reductive Amination | 88 | FGFR1 | 30 |

| 4 | Morpholine | Reductive Amination | 93 | PAK1 | 98 |

Conclusion

This compound stands as a cornerstone intermediate for modern synthetic and medicinal chemistry. Its dual-feature structure—a biologically relevant indazole core and a synthetically versatile aldehyde handle—provides an efficient and powerful platform for the discovery of novel bioactive molecules. The straightforward and high-yielding transformations it undergoes, particularly in the construction of kinase inhibitor scaffolds, ensure its continued and expanding role in drug development pipelines. The protocols and pathways described herein serve as a robust foundation for researchers aiming to leverage this potent building block in their synthetic endeavors.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Technical Guide to 1H-Indazole-4-carbaldehyde: From Discovery to a Cornerstone of Modern Synthesis

This guide provides an in-depth exploration of 1H-indazole-4-carbaldehyde, a heterocyclic compound that has evolved from a synthetic curiosity into a pivotal building block for researchers, particularly in the fields of medicinal chemistry and drug development. We will delve into the historical context of its parent scaffold, dissect key synthetic methodologies, and illuminate its role in the creation of complex, biologically active molecules. This document is designed for professionals who require a deep technical understanding grounded in field-proven insights and validated protocols.

Introduction: The Significance of a Privileged Scaffold

At its core, this compound is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyrazole ring, with a reactive aldehyde group at the 4-position. The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets, often mimicking the hydrogen bonding patterns of the native indole structure.[2] The aldehyde functional group at the C4 position provides a chemically versatile handle for a vast array of subsequent transformations, making this compound (CAS 669050-70-8) an indispensable intermediate in the synthesis of novel pharmaceutical candidates and agrochemicals.[3]

Historical Context: The Genesis of the Indazole Ring

The story of this compound begins with the discovery of its parent structure. The first synthesis of an indazole derivative was reported by the eminent chemist Emil Fischer in the late 19th century, who prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This foundational work laid the groundwork for over a century of exploration into the chemistry of this heterocyclic system.

Early synthetic methods for indazoles were often characterized by harsh reaction conditions, such as the use of strong acids or high temperatures.[4] The development of milder and more efficient synthetic routes has been a continuous pursuit. Over the decades, methodologies have evolved significantly, from classical cyclization reactions to modern metal-catalyzed cross-couplings and C-H activation strategies, greatly expanding the accessibility and diversity of substituted indazoles.[5][6] The specific synthesis and isolation of the 4-carbaldehyde derivative emerged from this broader synthetic advancement, as chemists developed regioselective methods to functionalize the benzene portion of the indazole core.

Key Synthetic Methodologies: A Modern Perspective

The synthesis of 1H-indazoles, including the 4-carbaldehyde derivative, has seen remarkable innovation. Modern methods prioritize efficiency, safety, and functional group tolerance. One of the most practical and noteworthy approaches is a metal-free synthesis using ortho-amino-substituted carbonyl compounds.

A Mild, Metal-Free Approach via Oxime Intermediates

A highly effective strategy for constructing the 1H-indazole core involves the cyclization of oximes derived from o-aminobenzaldehydes or o-aminoketones.[1] This method, highlighted in U.S. Patent 8022227B2, is prized for its mild conditions and broad substrate scope, avoiding the use of often toxic and expensive heavy metals.[1][4]

The causality behind this experimental choice is rooted in efficiency and safety. The transformation proceeds in two key stages: first, the formation of an oxime intermediate from the corresponding o-aminobenzaldehyde, and second, an activating agent-mediated cyclization. The use of a weak base and low temperatures ensures that sensitive functional groups on the aromatic ring are preserved, which is a critical consideration in multi-step drug synthesis.

This protocol is a representative example based on the methodology for converting an o-aminobenzaldehyde derivative to a 1H-indazole.

Step 1: Oxime Formation

-

To a solution of the starting o-aminobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

-

Add a base, such as sodium acetate or triethylamine (1.5 - 2.0 eq), to neutralize the HCl salt.

-

Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Cyclization to 1H-Indazole

-

Dissolve the crude oxime from Step 1 in a polar aprotic solvent, such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add a weak base, typically triethylamine (2.0 - 3.0 eq).

-

Slowly add an activating agent, such as methanesulfonyl chloride (1.1 - 1.5 eq), dropwise while maintaining the temperature at 0 °C. The activating agent makes the oxime hydroxyl group a better leaving group.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, again monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1H-indazole derivative.

This self-validating system ensures high conversion and clean product formation due to the mild, selective nature of the reagents. The final product's identity and purity would be confirmed using the spectroscopic methods detailed in the next section.

Diagram of Synthetic Workflow

Caption: General workflow for the metal-free synthesis of 1H-indazoles.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is crucial for its use in synthesis. The structural assignment is confirmed through a combination of spectroscopic techniques.

| Property | Data | Source |

| Molecular Formula | C₈H₆N₂O | [7] |

| Molecular Weight | 146.15 g/mol | [7] |

| Appearance | Typically a solid | N/A |

| CAS Number | 669050-70-8 | [3] |

Spectroscopic Data Interpretation

-

¹H NMR (in DMSO-d₆):

-

N-H Proton: A broad singlet appearing far downfield, typically >13 ppm.[2]

-

Aldehyde Proton: A sharp singlet between 10.0 and 10.5 ppm.[2]

-

Aromatic Protons: The protons on the benzene ring (H5, H6, H7) and the pyrazole ring (H3) will appear in the aromatic region (7.0 - 8.5 ppm), with coupling patterns dictated by their positions. The H3 proton is typically a singlet, while the benzene protons will show doublet and triplet patterns.

-

-

¹³C NMR (in DMSO-d₆):

-

Aldehyde Carbonyl: A resonance between 185 and 195 ppm.[2]

-

Aromatic Carbons: Multiple signals in the 110-145 ppm range, corresponding to the eight carbons of the bicyclic system.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 146.

-

Applications in Drug Discovery and Beyond

This compound is not an end product but a critical starting point. Its aldehyde group is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, oxidations, and the formation of other heterocyclic rings.[2] This versatility allows chemists to build libraries of diverse molecules for biological screening.

The indazole scaffold, accessed through intermediates like the 4-carbaldehyde, is present in numerous clinical and preclinical drug candidates targeting a range of diseases.[1][5] Its derivatives have shown potent activity as:

-

Anti-inflammatory Agents: By modulating inflammatory pathways.[9]

-

Serotonin 5-HT₃ Receptor Antagonists: Used as antiemetics, such as Granisetron.[1]

-

Neuroprotective Agents: For treating neurodegenerative diseases.[6]

Diagram of Application Workflow

Caption: Role of this compound as a key synthetic intermediate.

Conclusion

From its conceptual roots in the 19th-century discovery of the indazole ring system, this compound has become a molecule of significant strategic importance. The development of mild, efficient, and scalable synthetic routes has solidified its position as a valuable intermediate in the toolbox of the modern medicinal and synthetic chemist. Its unique combination of a privileged heterocyclic core and a versatile aldehyde handle ensures that it will continue to be a foundation for the discovery of novel therapeutics and advanced materials for years to come.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

potential reactivity of the aldehyde group in 1H-indazole-4-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1H-Indazole-4-carbaldehyde

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] this compound (CAS 669050-70-8) emerges as a particularly valuable synthetic intermediate.[4] Its utility stems from the unique electronic interplay between the bicyclic indazole core and the C4-positioned aldehyde functionality. The aldehyde group serves as a versatile chemical handle, enabling a diverse array of transformations crucial for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[5][6]

This guide provides an in-depth exploration of the aldehyde group's reactivity in this compound. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Nucleophilic Addition: Gateway to Functional Diversity

The electrophilic nature of the aldehyde's carbonyl carbon is the cornerstone of its reactivity, making it a prime target for nucleophiles. This fundamental reaction class is pivotal for introducing a wide range of functional groups.

Reduction to (1H-Indazol-4-yl)methanol

The reduction of the aldehyde to a primary alcohol is a common and often necessary transformation, converting the electrophilic aldehyde into a nucleophilic hydroxymethyl group suitable for further modifications like etherification or esterification.[7][8]

Expertise & Causality: The choice of reducing agent is critical. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, they can be overly reactive, potentially affecting the indazole ring system. Sodium borohydride (NaBH₄) is the preferred reagent in this context. Its milder nature ensures selective reduction of the aldehyde in the presence of the aromatic heterocyclic core, typically in a protic solvent like methanol or ethanol. The solvent serves both to solubilize the reagents and to protonate the intermediate alkoxide.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate and prevent potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding distilled water at 0 °C to decompose any excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield (1H-indazol-4-yl)methanol.[7][9]

Reductive Amination: Formation of Amines

Reductive amination is a powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine without isolating the intermediate.

Expertise & Causality: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose due to its mildness and tolerance of the slightly acidic conditions that favor imine formation.

Workflow: Reductive Amination

Caption: Reductive amination workflow.

Oxidation to 1H-Indazole-4-carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid provides another critical functional handle for derivatization, particularly for forming amides, which are prevalent in pharmaceuticals.

Expertise & Causality: Several reagents can achieve this transformation. A Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid and a chlorine scavenger, is highly effective and chemoselective for aldehydes. This method avoids the harsh conditions associated with reagents like potassium permanganate (KMnO₄) or chromic acid, which could undesirably oxidize other parts of the indazole molecule.

Experimental Protocol: Synthesis of 1H-Indazole-4-carboxylic Acid

-

Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Buffering: Add 2-methyl-2-butene (a chlorine scavenger, ~2.0 eq) to the solution.

-

Reagent Solution: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Addition: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir the mixture vigorously for 4-6 hours. Monitor by TLC.

-

Workup: Once the reaction is complete, adjust the pH to ~3-4 with a dilute HCl solution.

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.[10]

Carbon-Carbon Bond Forming Reactions

The ability to form new C-C bonds from the aldehyde group is fundamental to building molecular complexity. The Knoevenagel and Wittig reactions are two of the most powerful methods for this purpose.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base, such as piperidine or ammonium acetate. It is a reliable method for synthesizing α,β-unsaturated systems.[11][12]

Expertise & Causality: The reaction proceeds via a nucleophilic attack from the carbanion of the active methylene compound onto the aldehyde's carbonyl carbon, followed by dehydration. The choice of a mild base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The resulting electron-deficient alkene is a valuable Michael acceptor for further synthetic elaborations.[13]

Mechanism: Knoevenagel Condensation

Caption: Mechanism of Knoevenagel condensation.

Table 1: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Solvent | Typical Yield | Reference |

| Malononitrile | Piperidine | Ethanol | >90% | [14] |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 80-90% | [11] |

| Barbituric Acid | Acetic Acid | Water | 75-85% | [11] |

Wittig Reaction

The Wittig reaction provides an unparalleled route to alkenes by reacting the aldehyde with a phosphorus ylide. A key advantage is the high degree of control over the position of the newly formed double bond.

Expertise & Causality: The reaction mechanism involves the formation of a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of this ring yields the alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E/Z) can often be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. For many applications involving this compound, stabilized ylides are used, which typically favor the formation of the E-alkene.[6]

Synthesis of Heterocycles

The aldehyde group is a versatile precursor for constructing new heterocyclic rings fused to or substituted on the indazole core, a common strategy in drug discovery. For instance, condensation with hydrazides can lead to hydrazones, which can be further cyclized.[15] Similarly, reaction with aminothiophenols or similar binucleophilic reagents can be used to construct thiazole or other heterocyclic systems.[6]

Conclusion

The aldehyde group of this compound is a robust and highly versatile functional group. Its reactivity profile, encompassing nucleophilic addition, oxidation, reduction, and C-C bond formation, provides a rich toolkit for synthetic chemists. A thorough understanding of the mechanisms and the rationale behind the selection of reagents and conditions, as outlined in this guide, empowers researchers to strategically leverage this key intermediate in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]

- 8. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]

- 9. 709608-85-5 | GMFBI.1 | Alcohols | Ambeed.com [ambeed.com]

- 10. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of 1H-Indazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-4-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its role in constructing complex bioactive molecules.[1][2] However, the inherent reactivity of its aldehyde functional group presents significant challenges to its long-term stability and integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for optimal storage, handling, and stability assessment. By understanding the causality behind its degradation pathways, researchers can ensure the compound's purity, leading to more reliable and reproducible experimental outcomes.

Chemical Profile and Inherent Reactivity

The Duality of the Indazole-Aldehyde Structure

The stability of this compound is best understood by considering its two key structural components: the indazole ring and the carbaldehyde group.

-

The Indazole Core: The 1H-indazole moiety, a fusion of a benzene and pyrazole ring, is an aromatic heterocyclic system that is generally thermodynamically stable.[3][4] The 1H-tautomer is known to be more stable and predominant compared to the 2H-indazole form.[5][6][7] This inherent stability means the indazole core itself is not the primary source of degradation under typical laboratory conditions.

-

The Aldehyde Functional Group: In contrast, the aldehyde group (–CHO) is a site of high reactivity.[8] Aromatic aldehydes are susceptible to several degradation pathways, with oxidation being the most prominent. This reactivity, while essential for its utility as a synthetic building block, is also the principal cause of its instability during storage.[9]

Significance in Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[10][11] this compound serves as a crucial precursor, enabling the introduction of diverse functionalities at the 4-position, which is vital for developing novel drug candidates with potential anti-inflammatory or anti-cancer properties.[1] Maintaining the purity of this starting material is therefore critical to the success of multi-step synthetic campaigns.

Primary Degradation Pathways and Influencing Factors